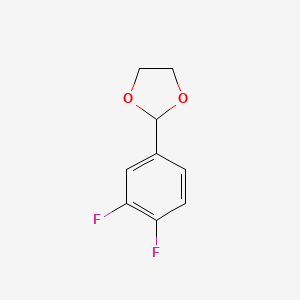

2-(3,4-Difluorophenyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIKHNSLOQHKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641072 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773101-62-5 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 773101-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1,3-dioxolane

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, application, and characterization of this compound. We will delve into its core chemical attributes, provide field-proven experimental protocols, and explore its strategic value as a heterocyclic building block in modern synthetic chemistry.

This compound, identified by CAS Number 773101-62-5 , is a fluorinated organic compound that merges two key structural motifs: a 3,4-difluorophenyl ring and a 1,3-dioxolane ring system.[1][2][3] The presence of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for designing novel bioactive molecules.[2][4] The dioxolane moiety serves as a robust protecting group for the parent aldehyde, 3,4-difluorobenzaldehyde, and is a structural feature found in various biologically active compounds.[5][6]

This compound is typically supplied for research and development purposes with a purity of 98% or higher.[2][3] It is described as a colorless liquid that is immiscible in water and sensitive to moisture.[7]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 773101-62-5 | [1][8] |

| Molecular Formula | C₉H₈F₂O₂ | [1][8][9] |

| Molecular Weight | 186.16 g/mol | [3][8][10] |

| IUPAC Name | This compound | |

| Synonyms | 1,3-Dioxolane, 2-(3,4-difluorophenyl)- | [1][2][11] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 228.1 ± 40.0 °C (Predicted) | [11] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [11] |

| Solubility | Immiscible in water | [7] |

| SMILES | c1cc(c(cc1C1OCCO1)F)F | [2] |

| InChI | InChI=1/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | [2] |

Section 2: Synthesis and Purification Protocol

The most direct and common synthesis of this compound is through the acid-catalyzed acetalization of 3,4-difluorobenzaldehyde with ethylene glycol. This reaction is a reversible equilibrium process.

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., p-TsOH): The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Azeotropic Water Removal: To drive the reaction equilibrium toward the product side, the water formed during the reaction must be continuously removed. Using a solvent like toluene or benzene allows for azeotropic removal via a Dean-Stark apparatus.

-

Solvent: Toluene is a common choice as it is relatively non-polar, has a suitable boiling point for the reaction, and forms an azeotrope with water.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 773101-62-5: this compound [cymitquimica.com]

- 3. 773101-62-5 | this compound - Moldb [moldb.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 773101-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. testing.chemscene.com [testing.chemscene.com]

- 10. This compound,773101-62-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1,3-dioxolane

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols, grounding all claims in authoritative references.

This compound is an organic building block distinguished by two key structural features: a 3,4-difluorinated phenyl ring and a 1,3-dioxolane moiety.[1] The strategic placement of fluorine atoms significantly alters the electronic properties of the aromatic ring, while the dioxolane group serves as a versatile functional handle and potential pharmacophore.[1][2][3] These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The compound's identity and fundamental properties are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties like boiling point are based on computational predictions due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source(s) |

| Molecular Weight | 186.16 g/mol | [4][5][6][7] |

| Molecular Formula | C₉H₈F₂O₂ | [1][4][5][8] |

| CAS Number | 773101-62-5 | [4][5][6][7] |

| Physical State | Liquid | [8] |

| Appearance | Colorless | [8] |

| Boiling Point | 228.1 ± 40.0 °C (Predicted) | [9][10] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Water Solubility | Immiscible | [8] |

| IUPAC Name | This compound | [7] |

| SMILES | C1COC(O1)C2=CC(=C(C=C2)F)F | [7] |

| InChI | InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | [1][7][10] |

Synthesis Protocol: Acid-Catalyzed Acetalization

The most direct and widely established method for synthesizing 2-aryl-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde. This reaction involves the condensation of an aldehyde with a 1,2-diol, typically ethylene glycol. The equilibrium of this reversible reaction is driven towards the product by the removal of water.

Expertise & Rationale:

The choice of an acid catalyst is critical; p-toluenesulfonic acid (p-TsOH) is preferred for its efficacy and ease of handling as a crystalline solid. The reaction is typically performed in a non-polar solvent like toluene, which forms an azeotrope with water. This allows for the continuous removal of the water byproduct via a Dean-Stark apparatus, a self-validating system that visually confirms the progress of the reaction as water collects in the trap, thereby driving the reaction to completion in accordance with Le Châtelier's principle.

Detailed Experimental Protocol:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-difluorobenzaldehyde (14.2 g, 100 mmol) and toluene (100 mL).

-

Reagent Addition: Add ethylene glycol (6.8 g, 110 mmol, 1.1 equivalents) to the solution.

-

Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 0.01 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-5 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to yield this compound as a pure, colorless liquid.

Caption: Impact of structural motifs on drug development properties.

Safety, Handling, and Storage

While not classified as hazardous under the US OSHA Hazard Communication Standard, this compound should be handled with the care afforded to all laboratory chemicals. [8]Some data suggests potential for skin, eye, and respiratory irritation. [7]

Trustworthy Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [11]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. [11]* Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [11] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [11] * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. [11]

-

Storage & Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Sensitivities: The compound is reported to be moisture-sensitive. [8]Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

-

Incompatibilities: Avoid contact with strong oxidizing agents. [8]

Conclusion

This compound represents more than a simple chemical intermediate. It is a strategically designed building block that offers medicinal chemists a reliable tool for introducing desirable properties into drug candidates. Its straightforward synthesis, combined with the powerful electronic influence of the difluorophenyl group and the versatile pharmacophoric nature of the dioxolane ring, ensures its continued relevance in the pursuit of novel and effective therapeutics. Adherence to proper handling and storage protocols is essential for its safe and effective use in the research environment.

References

-

This compound | CAS No : 773101-62-5. Pharmaffiliates. [Link]

-

This compound | C9H8F2O2. PubChem. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). [Link]

-

Examples of 1,3‐dioxolanes derivatives in bioactive drugs. ResearchGate. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

Sources

- 1. CAS 773101-62-5: this compound [cymitquimica.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 773101-62-5 [chemicalbook.com]

- 5. 773101-62-5 | this compound - Moldb [moldb.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C9H8F2O2 | CID 24721640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 773101-62-5 [m.chemicalbook.com]

- 10. 773101-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

Structure Elucidation of 2-(3,4-Difluorophenyl)-1,3-dioxolane: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1,3-dioxolane is a heterocyclic aromatic compound that serves as a valuable building block in organic synthesis, particularly within medicinal chemistry and materials science. The difluorophenyl moiety can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, making precise structural confirmation essential. The 1,3-dioxolane group is a common protecting group for aldehydes, and its formation and stability are critical in multi-step synthetic pathways.[1]

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating a self-validating workflow from synthesis to final structural confirmation. The methodologies detailed herein are designed to provide researchers with a robust framework for characterizing this and similar molecular structures with a high degree of confidence.

Chapter 1: Synthesis and Strategic Purification

1.1. Rationale for Synthesis: The Acetalization Reaction

The most direct and common route to synthesizing this compound is the acid-catalyzed reaction between 3,4-difluorobenzaldehyde and ethylene glycol.[2][3] This reaction forms a five-membered cyclic acetal, a structure generally favored due to its thermodynamic stability.[3] Understanding the mechanism is key to anticipating potential impurities. The reaction proceeds via a hemiacetal intermediate and requires the removal of water to drive the equilibrium toward the acetal product.[4] Incomplete reaction may leave unreacted aldehyde, while excess acid or water can promote hydrolysis back to the starting materials.

Caption: Synthetic pathway for this compound.

1.2. Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3,4-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a non-polar solvent such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

-

Workup: Cool the reaction mixture to room temperature. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel to remove unreacted starting materials and any polymeric byproducts. This step is critical for obtaining a sample pure enough for unambiguous spectroscopic analysis.

Chapter 2: Foundational Analysis: Mass and Infrared Spectroscopy

The initial analytical phase aims to confirm the molecular mass and the presence of key functional groups, while verifying the absence of starting materials.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is employed as the definitive first step to confirm the elemental composition. Unlike low-resolution MS, which provides nominal mass, HRMS provides the exact mass to several decimal places. This precision allows for the calculation of a unique molecular formula (C₉H₈F₂O₂), providing a high degree of confidence in the product's identity before proceeding to more complex structural analysis.[5]

Protocol: ESI-TOF Mass Spectrometry

-

Sample Prep: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is the primary ion expected.

-

Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

Data Presentation: Expected Mass Data

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M] | C₉H₈F₂O₂ | 186.04924 Da |

| [M+H]⁺ | C₉H₉F₂O₂⁺ | 187.05652 Da |

| [M+Na]⁺ | C₉H₈F₂NaO₂⁺ | 209.03846 Da |

Data sourced from PubChem CID 24721640.[5][6]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for functional group identification. For this molecule, its primary role is confirmatory. We are looking for the appearance of characteristic acetal C-O stretches and the definitive disappearance of the sharp aldehyde C=O stretch from the starting material. This serves as a quick and reliable check of reaction completion.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Prep: Place a single drop of the purified liquid product directly onto the ATR crystal.

-

Background: Perform a background scan of the clean, empty ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (dioxolane ring) |

| ~1600-1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1280-1200 | C-F Stretch | Aryl-Fluorine bond |

| ~1200-1000 | C-O Stretch | Strong, characteristic acetal C-O-C stretch |

| Absence @ ~1710 | C=O Stretch | Confirms consumption of aldehyde starting material |

| Absence @ ~3300 | O-H Stretch | Confirms consumption of ethylene glycol (broad peak) |

Chapter 3: Definitive Structure: Multinuclear NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the specific location of the fluorine atoms. We will use a combination of ¹H, ¹³C, and ¹⁹F NMR to assemble the final, unambiguous structure.

3.1. ¹H NMR Spectroscopy

Expertise & Causality: Proton NMR provides the number of distinct proton environments, their relative numbers (via integration), and their connectivity (via spin-spin coupling). For this molecule, we expect to see distinct signals for the aromatic, acetal, and dioxolane protons. The coupling patterns in the aromatic region are particularly diagnostic for the 1,2,4-substitution pattern.

Protocol: ¹H NMR Acquisition

-

Sample Prep: Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-7.10 | m (multiplet) | 3H | Ar-H | The three aromatic protons will form a complex, overlapping multiplet due to H-H and H-F couplings. |

| ~5.85 | s (singlet) | 1H | O-CH -O | The acetal proton is deshielded by two oxygen atoms. It is a singlet as it has no adjacent protons. |

| ~4.10 | m (multiplet) | 4H | O-CH₂ -CH₂ -O | The four protons of the dioxolane ring are chemically equivalent and appear as a multiplet.[7][8] |

3.2. ¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Critically, for fluorinated compounds, the spectra exhibit C-F coupling, which provides invaluable structural information. Large one-bond couplings (¹J_CF) confirm direct F-attachment, while smaller long-range couplings help assign the remaining carbons.[9]

Protocol: ¹³C{¹H} NMR Acquisition

-

Sample Prep: Use the same sample prepared for ¹H NMR.

-

Instrument: Acquire a proton-decoupled ¹³C spectrum on a 101 MHz (for a 400 MHz instrument) spectrometer. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

DEPT (Optional): Run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons do not appear.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~152 (dd) | dd (¹J_CF ≈ 250 Hz, ²J_CF ≈ 12 Hz) | C 4-F | Carbon directly attached to fluorine shows a large one-bond coupling and a smaller two-bond coupling to the other fluorine. | | ~149 (dd) | dd (¹J_CF ≈ 248 Hz, ²J_CF ≈ 12 Hz) | C 3-F | Similar to C4, directly attached to fluorine. | | ~125-115 | m | Aromatic C H | Aromatic carbons bearing protons will appear as smaller multiplets due to 2- and 3-bond C-F couplings. | | ~135 (t) | t | Aromatic C -CH | The ipso-carbon attached to the dioxolane ring will show coupling to both fluorine atoms. | | ~102 | t (⁴J_CF ≈ 2-3 Hz) | O-C H-O | The characteristic downfield acetal carbon. May show small long-range coupling to the fluorine atoms. | | ~65 | s | O-C H₂-C H₂-O | The two equivalent carbons of the dioxolane ring. |

Note: Coupling constants (J) are approximate and based on typical values for fluorinated aromatics.[10][11][12]

3.3. ¹⁹F NMR Spectroscopy

Expertise & Causality: This technique is indispensable for confirming the structure of fluorinated compounds. It directly observes the fluorine nuclei, providing a simple spectrum free from background signals.[13][14] The chemical shifts confirm the aromatic environment of the fluorines, and any F-F or F-H coupling provides direct evidence of their relative positions.[15][16]

Protocol: ¹⁹F NMR Acquisition

-

Sample Prep: Use the same sample prepared for ¹H NMR.

-

Instrument: Acquire the spectrum on a spectrometer equipped with a fluorine probe/channel (e.g., at 376 MHz for a 400 MHz instrument). Proton decoupling is often applied to simplify the spectrum.

-

Referencing: Chemical shifts are referenced against an external standard like CFCl₃ (0.0 ppm).

Data Presentation: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -135 to -145 | m | One of the two non-equivalent aromatic fluorine atoms. The multiplet arises from coupling to the other fluorine and adjacent aromatic protons. |

| ~ -135 to -145 | m | The second non-equivalent aromatic fluorine atom. The exact chemical shifts depend on the specific electronic environment. |

Chapter 4: Integrated Structural Confirmation

The power of this multi-technique approach lies in the corroboration of data from each independent analysis. No single experiment provides the complete picture, but together, they build an irrefutable case for the proposed structure.

Caption: Integrated workflow for structure elucidation.

-

HRMS establishes the correct elemental formula: C₉H₈F₂O₂.

-

FT-IR confirms the successful conversion of the aldehyde to an acetal by showing the absence of a C=O stretch and the presence of strong C-O stretches.

-

¹H and ¹³C NMR together map out the complete carbon-hydrogen framework, identifying the three distinct regions: the substituted aromatic ring, the acetal carbon/proton, and the dioxolane ring.

-

¹⁹F NMR provides the final, unequivocal piece of evidence, confirming the presence and aromatic nature of the two fluorine atoms. The combined NMR data is consistent only with the 3,4-difluoro substitution pattern.

References

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. [Link]

-

ResearchGate. (n.d.). Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]

-

Liu, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5366-5374. [Link]

-

ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

Universitas Airlangga Repository. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol. [Link]

-

National Institutes of Health (NIH). (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Link]

-

SpectraBase. (n.d.). 3,4-Difluorobenzaldehyde - 13C NMR. [Link]

-

ACS Publications. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids. [Link]

-

LookChem. (n.d.). Aromatic acetals. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-dioxolane. [Link]

-

PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. [Link]

-

ResearchGate. (n.d.). Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. [Link]

-

CORE. (2017). Structure determination of two structural analogs. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]

-

CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

-

National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

Scholarly Commons. (n.d.). Aromatic acetals: their synthesis and alkylation. [Link]

-

UTSA College of Sciences. (n.d.). Solvent Data Chart. [Link]

Sources

- 1. Aromatic acetals | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C9H8F2O2 | CID 24721640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Ethylene Glycol Protection of 3,4-Difluorobenzaldehyde

For professionals engaged in the intricate landscape of pharmaceutical research, drug development, and complex organic synthesis, the strategic manipulation of functional groups is a cornerstone of success. Among the arsenal of protective group chemistries, the acetal protection of aldehydes stands out as a fundamental and robust strategy. This guide provides a comprehensive technical overview of the ethylene glycol protection of 3,4-difluorobenzaldehyde, a critical building block in medicinal chemistry. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible transformation.

Introduction: The Imperative of Carbonyl Protection

Aldehydes are a highly versatile functional group, but their inherent reactivity can be a double-edged sword in multi-step syntheses. Their susceptibility to nucleophilic attack, oxidation, and reduction often necessitates their temporary masking to allow for selective transformations elsewhere in the molecule. The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol, is an effective method to shield the carbonyl group.[1] This acetal is stable under a wide range of conditions, including exposure to strong bases, nucleophiles, and reducing agents, yet can be readily cleaved under acidic conditions to regenerate the aldehyde.[2]

The subject of this guide, 3,4-difluorobenzaldehyde, is a particularly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of the difluoro motif can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of the final active pharmaceutical ingredient (API). Consequently, the efficient and clean protection of its aldehyde functionality is a critical step in many synthetic routes.

The Reaction: Mechanistic Insights and Key Principles

The formation of 2-(3,4-difluorophenyl)-1,3-dioxolane from 3,4-difluorobenzaldehyde and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction.[4][5] The reaction is reversible, and therefore, driving the equilibrium towards the product is paramount for achieving high yields.

The Catalytic Role of p-Toluenesulfonic Acid (p-TsOH)

While various acid catalysts can be employed, p-toluenesulfonic acid (p-TsOH) is often the catalyst of choice.[4] It is a strong organic acid that is solid, easy to handle, and soluble in common organic solvents like toluene.[6][7] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The p-TsOH protonates the carbonyl oxygen of the 3,4-difluorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[8]

-

Proton Transfer and Elimination of Water: A proton is transferred to one of the hydroxyl groups of the hemiacetal, forming a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized oxonium ion.[4]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.[4]

-

Deprotonation: A base (such as the tosylate anion or another molecule of ethylene glycol) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final acetal product.

Driving the Equilibrium: The Dean-Stark Apparatus

As water is a byproduct of the reaction, its removal is crucial to drive the equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle.[9] The most common and efficient method for this is azeotropic distillation using a Dean-Stark apparatus.[10] By refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water (such as toluene), the water is continuously removed from the reaction mixture as it is formed, collected in the trap, and prevented from returning to the reaction flask.[10] This continuous removal of a product ensures the reaction proceeds to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a robust and reliable method for the synthesis of the target compound, adapted from established procedures for similar substrates.[11][12]

Reaction Scheme:

Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 34036-07-2 |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 6192-52-5 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol), ethylene glycol (4.8 g, 77.4 mmol, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.13 g, 0.7 mmol, 0.01 eq). Add toluene (e.g., 50 mL) as the solvent.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.[11]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.[11] Subsequently, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.[11]

-

Purification: The resulting crude product, a yellow oil, can be purified by vacuum distillation to yield this compound as a colorless oil.[11] A typical reported boiling point for a similar compound, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, is 68-106 °C at 0.004 mmHg, which can serve as a guide.[11] Alternatively, purification can be achieved by column chromatography on silica gel.[13]

Characterization of this compound

| Property | Data |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 5.80 (s, 1H, O-CH-O), 4.10-3.95 (m, 4H, O-CH₂-CH₂-O) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.5 (dd, J=250, 12 Hz, C-F), 150.0 (dd, J=250, 12 Hz, C-F), 135.0 (dd, J=6, 3 Hz, C-Ar), 124.0 (m, C-Ar), 117.5 (d, J=18 Hz, C-Ar), 117.0 (d, J=18 Hz, C-Ar), 102.5 (O-CH-O), 65.5 (O-CH₂-CH₂-O) |

Note: The NMR data is predicted and may vary slightly from experimental values.

Deprotection: Regenerating the Aldehyde

The removal of the ethylene glycol protecting group is typically achieved by acid-catalyzed hydrolysis.[14] The reaction is the reverse of the protection mechanism and is driven by the presence of excess water.

General Deprotection Protocol

-

Reaction Setup: Dissolve the this compound in a mixture of a water-miscible solvent like acetone or THF and water.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Remove the organic solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to yield the deprotected 3,4-difluorobenzaldehyde.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3,4-Difluorobenzaldehyde: Causes skin and serious eye irritation.[15] May cause respiratory irritation.[16]

-

Ethylene Glycol: Harmful if swallowed.[10] May cause damage to organs (kidneys) through prolonged or repeated exposure.

-

p-Toluenesulfonic Acid Monohydrate: Causes severe skin burns and eye damage.[17] May cause respiratory irritation.[18]

-

Toluene: Highly flammable liquid and vapor.[6] May be fatal if swallowed and enters airways.[4] Causes skin irritation and may cause drowsiness or dizziness.[19] Suspected of damaging the unborn child.[8]

Conclusion

The ethylene glycol protection of 3,4-difluorobenzaldehyde is a critical and enabling transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the reaction mechanism, the importance of driving the equilibrium, and adherence to a well-defined experimental protocol are essential for achieving high yields and purity. By leveraging the principles and procedures outlined in this guide, researchers and drug development professionals can confidently and efficiently employ this protective group strategy in their synthetic endeavors.

Visualization of the Experimental Workflow

Synthesis Workflow

Caption: Workflow for the deprotection of this compound.

References

-

Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. Journal of Industrial & Engineering Chemistry, 12(5), 486-490. [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

-

Maximizing Pharmaceutical Synthesis with 3,4-Difluorobenzaldehyde. (n.d.). Retrieved from [Link]

-

Study.com. (n.d.). Write the detailed mechanism for the following reaction. Give all elementary steps. (TsOH = p-Toluenesulfonic acid). Retrieved from [Link]

-

World Oil Corp. (n.d.). Ethylene Glycol Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]

-

Integra Chemical Company. (n.d.). p-TOLUENESULFONIC ACID MONOHYDRATE Safety Data Sheet. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deprotection of 1,3-Dioxolanes. Retrieved from [Link]

-

Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

-

Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. carlroth.com [carlroth.com]

- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 6. belart.com [belart.com]

- 7. 3,4-Difluorobenzaldehyde 97 34036-07-2 [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. echemi.com [echemi.com]

- 10. worldoilcorp.com [worldoilcorp.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. openaccesspub.org [openaccesspub.org]

- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 15. 3,4-Difluorobenzaldehyde | 34036-07-2 | TCI EUROPE N.V. [tcichemicals.com]

- 16. 34036-07-2|3,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. integraclear.com [integraclear.com]

- 19. fr.cpachem.com [fr.cpachem.com]

physical and chemical properties of 2-(3,4-Difluorophenyl)-1,3-dioxolane

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1,3-dioxolane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, making these compounds invaluable scaffolds in drug design.[1] this compound is one such molecule, emerging as a key heterocyclic and fluorinated building block.[2]

This guide provides a comprehensive technical overview of this compound, consolidating its core physical and chemical properties, synthesis protocols, and potential applications. As an organofluorine compound, its utility spans from being a reactive intermediate in complex organic syntheses to a foundational component in the development of novel therapeutic agents.[3][4][5] This document serves as a foundational resource for professionals seeking to leverage the distinct attributes of this compound in their research and development endeavors.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is fundamental to its application. These parameters dictate its behavior in various solvents, its reactivity profile, and its potential interactions in biological systems.

Structural and Molecular Data

This compound is characterized by a five-membered dioxolane ring attached to a 3,4-difluorinated phenyl group.[1] The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties and stability.[1]

Caption: 2D Structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key identifiers and computed physical properties of the compound. It is important to note that the boiling point and density are predicted values derived from computational models.[4][6]

| Property | Value | Source(s) |

| CAS Number | 773101-62-5 | [3][7] |

| Molecular Formula | C₉H₈F₂O₂ | [3][7] |

| Molecular Weight | 186.16 g/mol | [2][3] |

| IUPAC Name | This compound | [7] |

| SMILES | C1COC(O1)C2=CC(=C(C=C2)F)F | [1][7] |

| InChI | InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | [4][7] |

| Boiling Point | 228.1 ± 40.0 °C (Predicted) | [4][6][8] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [4][6][8] |

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use as a chemical intermediate.

Standard Synthesis Protocol

The most common and direct synthesis of this compound involves the acid-catalyzed acetalization of 3,4-difluorobenzaldehyde with ethylene glycol.[5] This reaction is a classic example of carbonyl group protection, which is reversible under acidic conditions.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and ethylene glycol (1.1-1.5 eq) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Quenching and Workup: After cooling to room temperature, the reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Causality Behind Choices:

-

Dean-Stark Trap: The formation of the dioxolane is a reversible equilibrium reaction. The continuous removal of the water byproduct drives the equilibrium towards the product side, ensuring a high yield.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Core Chemical Reactivity

The chemical behavior of this compound is governed by its two primary functional components: the dioxolane ring and the difluorophenyl group.

-

Dioxolane Moiety: This portion of the molecule is an acetal. It is stable under neutral and basic conditions but is readily hydrolyzed back to the parent aldehyde and diol under acidic conditions. This lability is the basis for its use as a protecting group for carbonyls.[1] The ring can also participate in nucleophilic attacks and ring-opening reactions, providing pathways for further synthetic transformations.[1][5]

-

Difluorophenyl Group: The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the fluorine atoms. The C-F bonds themselves are very strong, contributing to the overall metabolic stability of this moiety in potential drug candidates.[1]

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value R&D sectors.

Pharmaceutical and Medicinal Chemistry

The 1,3-dioxolane ring is a recognized pharmacophore present in numerous biologically active compounds.[9][10] The title compound serves as a precursor for more complex molecules where the difluorophenyl group is a desired feature for enhancing biological activity or pharmacokinetic properties.

-

Scaffold for Drug Candidates: The difluoro substitution pattern is often employed in drug design to block metabolic oxidation sites and to increase binding affinity through favorable electrostatic interactions.

-

Intermediate for API Synthesis: The dioxolane serves as a protected form of the 3,4-difluorobenzaldehyde. This allows for chemical modifications on other parts of a larger molecule without affecting the aldehyde group, which can then be deprotected in a later synthetic step to reveal the reactive carbonyl for further elaboration.

Organic Synthesis and Materials Science

As a versatile building block, this compound is used to introduce the 3,4-difluorophenyl moiety into a wide range of organic structures.[2] In materials science, fluorinated compounds are used to create polymers and coatings with enhanced thermal stability, chemical resistance, and specific surface properties.[5]

Section 4: Anticipated Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and dioxolane protons. The three aromatic protons will appear as complex multiplets in the downfield region (~7.0-7.5 ppm). The four protons of the dioxolane ring will likely appear as a multiplet or two distinct multiplets around 4.0-4.2 ppm, and the single acetal proton will be a singlet further downfield (~5.8-6.0 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The acetal carbon will be in the 95-105 ppm range. The two equivalent carbons of the dioxolane ring will appear around 65 ppm. The six aromatic carbons will be further downfield, with the two carbons directly bonded to fluorine exhibiting large C-F coupling constants.

-

FT-IR: The infrared spectrum should display characteristic peaks for C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C-H stretching of the aliphatic dioxolane ring (~2850-3000 cm⁻¹), strong C-O stretching bands for the acetal (~1000-1200 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) in an EI-MS spectrum would be expected at m/z 186. Key fragmentation patterns would likely involve the loss of fragments from the dioxolane ring.

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[7]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound stands out as a valuable and versatile chemical entity. Its combination of a stable, reactive dioxolane moiety and an electronically modified difluorophenyl ring provides a powerful tool for synthetic chemists. For professionals in drug discovery, it offers a pre-packaged scaffold that combines a known pharmacophore with the benefits of fluorine substitution. A firm grasp of its synthesis, reactivity, and handling is essential for unlocking its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

-

PubChem. This compound. [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

Sources

- 1. CAS 773101-62-5: this compound [cymitquimica.com]

- 2. 773101-62-5 | this compound - Moldb [moldb.com]

- 3. This compound | 773101-62-5 [chemicalbook.com]

- 4. This compound CAS#: 773101-62-5 [amp.chemicalbook.com]

- 5. Buy this compound | 773101-62-5 [smolecule.com]

- 6. This compound CAS#: 773101-62-5 [m.chemicalbook.com]

- 7. This compound | C9H8F2O2 | CID 24721640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 773101-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(3,4-Difluorophenyl)-1,3-dioxolane

This technical guide provides a comprehensive analysis of the spectral data for 2-(3,4-Difluorophenyl)-1,3-dioxolane, a compound of interest in synthetic chemistry and drug discovery. While experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a robust predictive and illustrative tool for researchers. By leveraging established principles of spectroscopy and data from analogous structures, we will dissect the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, interpret, and validate the spectral characteristics of this and structurally related compounds.

Introduction: The Significance of Spectral Characterization

This compound belongs to the class of acetals, which are commonly used as protecting groups for aldehydes in multi-step organic syntheses. The presence of the difluorophenyl moiety can impart unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural confirmation through spectral analysis is a cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. This guide will provide a detailed roadmap for the spectral characterization of this compound.

Experimental Methodologies: A Self-Validating Approach

The following protocols outline the standard procedures for the synthesis and spectral acquisition of compounds like this compound. The causality behind these choices is to ensure the generation of high-quality, reproducible data.

2.1. Synthesis: A Standard Acetalization Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3,4-difluorobenzaldehyde with ethylene glycol.

-

Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as toluene, ethylene glycol (1.2 equivalents) is added.

-

Catalysis: A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (0.01 equivalents), is introduced to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol.

-

Water Removal: The reaction is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure dioxolane.

Caption: Synthesis of this compound.

2.2. Spectral Data Acquisition

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. The sample is introduced via a direct insertion probe or a gas chromatograph (GC) for separation of any impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like chloroform.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard (0 ppm).

In-depth Spectral Analysis

3.1. Mass Spectrometry (MS): Unraveling the Fragmentation Pattern

The mass spectrum provides information about the molecular weight and the fragmentation pattern of a molecule.

-

Molecular Ion (M⁺·): The molecular ion peak is predicted to be at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular formula C₉H₈F₂O₂.

-

Key Fragmentation Pathways: The primary fragmentation pathways are expected to involve the cleavage of the dioxolane ring and the loss of fragments from the aromatic ring.

-

Loss of a hydrogen atom: A peak at m/z 185 (M-1) is expected due to the loss of the benzylic proton.

-

Dioxolane Ring Fragmentation: Cleavage of the C-O bonds in the dioxolane ring can lead to a fragment at m/z 141, corresponding to the 3,4-difluorobenzoyl cation. Further fragmentation of this ion could lead to the loss of CO, resulting in a peak at m/z 113 for the difluorophenyl cation.

-

Loss of Ethylene Oxide: A retro-Diels-Alder type reaction could lead to the loss of ethylene oxide (C₂H₄O, 44 Da), resulting in a fragment at m/z 142, corresponding to the 3,4-difluorobenzaldehyde radical cation.

-

Caption: Predicted MS fragmentation of this compound.

Table 1: Predicted Mass Spectral Data

| m/z | Predicted Fragment Ion |

| 186 | [C₉H₈F₂O₂]⁺· (Molecular Ion) |

| 185 | [C₉H₇F₂O₂]⁺ |

| 142 | [C₇H₄F₂O]⁺· |

| 141 | [C₇H₃F₂O]⁺ |

| 113 | [C₆H₃F₂]⁺ |

3.2. Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

-

C-F Stretching: The presence of two fluorine atoms on the aromatic ring will give rise to strong absorption bands in the region of 1250-1100 cm⁻¹.

-

C-O Stretching: The C-O stretching vibrations of the acetal group are expected to produce strong bands in the 1200-1000 cm⁻¹ region.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Alkyl C-H Stretching: The C-H stretching of the dioxolane ring will be observed as medium to strong bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will result in several weak to medium bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Alkyl (Dioxolane) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl Fluoride |

| 1200-1000 | C-O Stretch | Acetal |

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Caption: Structure of this compound.

3.3.1. ¹H NMR Spectroscopy

-

Aromatic Protons (H-2', H-5', H-6'): These three protons on the difluorophenyl ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. Their chemical shifts and splitting patterns will be complex due to coupling to each other and to the fluorine atoms.

-

Acetal Proton (H-2): The single proton at the 2-position of the dioxolane ring is a benzylic proton and is deshielded by the two adjacent oxygen atoms. It is expected to appear as a singlet around δ 5.8-6.0 ppm.

-

Dioxolane Protons (H-4, H-5): The four protons on the dioxolane ring are chemically equivalent and are expected to appear as a singlet or a narrow multiplet around δ 4.0-4.2 ppm.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.5 | Multiplet | 3H | Aromatic Protons |

| ~ 5.8-6.0 | Singlet | 1H | Acetal Proton (H-2) |

| ~ 4.0-4.2 | Singlet/Multiplet | 4H | Dioxolane Protons (H-4, H-5) |

3.3.2. ¹³C NMR Spectroscopy

-

Aromatic Carbons: The six carbons of the difluorophenyl ring are expected to resonate between δ 110 and 155 ppm. The carbons directly attached to the fluorine atoms will show large C-F coupling constants.

-

Acetal Carbon (C-2): This carbon is attached to two oxygen atoms and is therefore significantly deshielded, with a predicted chemical shift in the range of δ 100-105 ppm.

-

Dioxolane Carbons (C-4, C-5): These two equivalent carbons are attached to one oxygen atom and are expected to resonate around δ 65-70 ppm.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 110-155 | Aromatic Carbons |

| ~ 100-105 | Acetal Carbon (C-2) |

| ~ 65-70 | Dioxolane Carbons (C-4, C-5) |

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has provided a detailed predictive analysis of the MS, IR, and NMR spectral data for this compound. By understanding the fundamental principles of spectroscopy and by drawing comparisons with analogous structures, researchers can confidently predict and interpret the spectral features of this and related molecules. This predictive framework is an invaluable tool for structural confirmation, purity assessment, and the overall advancement of chemical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. 1,3-Dioxolane. [Link]

solubility of 2-(3,4-Difluorophenyl)-1,3-dioxolane in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,4-Difluorophenyl)-1,3-dioxolane in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a robust experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data.

Introduction and Physicochemical Profile

This compound is a fluorinated organic compound with a molecular structure that suggests a nuanced solubility profile.[1] Its chemical identity is established by the following properties:

-

Molecular Formula: C₉H₈F₂O₂[2]

-

Structure: A 1,3-dioxolane ring attached to a 3,4-difluorophenyl group.

The presence of the difluorophenyl group imparts a degree of lipophilicity, while the two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, contributing to some polar character.[1] The computed XLogP3 value of 1.5 indicates a moderate level of lipophilicity, suggesting that the compound will not be freely soluble in highly polar or very non-polar solvents, but will likely exhibit good solubility in solvents of intermediate polarity.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Key Intermolecular Interactions:

-

Van der Waals Forces: These are the primary forces of attraction between the non-polar parts of the molecule, particularly the difluorophenyl ring, and non-polar solvents.

-

Dipole-Dipole Interactions: The fluorine and oxygen atoms create a dipole moment in the molecule, allowing for electrostatic interactions with polar solvent molecules.

-

Hydrogen Bonding: While the compound itself does not have hydrogen bond donors, the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors, interacting with protic solvents (e.g., alcohols).

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4][5] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

Detailed Protocol

-

Preparation of Solvent Systems: Prepare a set of vials, each containing a known volume of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Data Presentation and Expected Solubility Trends

The experimentally determined solubility data should be systematically tabulated to facilitate comparison and analysis.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar | Hexane | 0.1 | Moderate | Data to be determined |

| Toluene | 2.4 | Moderate | Data to be determined | |

| Moderately Polar | Dichloromethane | 3.1 | High | Data to be determined |

| Diethyl Ether | 2.8 | High | Data to be determined | |

| Ethyl Acetate | 4.4 | High | Data to be determined | |

| Polar Aprotic | Acetone | 5.1 | Moderate to High | Data to be determined |

| Acetonitrile | 5.8 | Moderate to High | Data to be determined | |

| Polar Protic | Methanol | 5.1 | Low to Moderate | Data to be determined |

| Ethanol | 4.3 | Low to Moderate | Data to be determined | |

| Water | 10.2 | Very Low | Data to be determined |

Based on the theoretical assessment, it is anticipated that this compound will exhibit the highest solubility in moderately polar solvents such as dichloromethane and ethyl acetate, where a combination of dipole-dipole and van der Waals interactions can be maximized.[6] Solubility is expected to be lower in highly non-polar solvents like hexane and in highly polar protic solvents like methanol and water.

Conclusion

References

-

PubChem. 2,2-Difluoro-1,3-dioxolane. Available at: [Link]

-

Experiment 1 Determination of Solubility Class. Available at: [Link]

-

Wikipedia. Organofluorine chemistry. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

- Google Patents. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Available at: [Link]

Sources

A Technical Guide to 2-(3,4-Difluorophenyl)-1,3-dioxolane: Commercial Availability, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-(3,4-difluorophenyl)-1,3-dioxolane, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The presence of both a difluorinated aromatic ring and a dioxolane moiety makes this compound a valuable intermediate, primarily used for introducing the 3,4-difluorophenyl group in multi-step syntheses while the reactive aldehyde functionality is masked. We will cover its chemical identity, commercial availability from key suppliers, a detailed and validated synthesis protocol, and its strategic applications in research and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to procure or utilize this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as the ethylene glycol acetal of 3,4-difluorobenzaldehyde. This structural feature is central to its primary function as a protected form of the aldehyde, rendering the carbonyl carbon unreactive to nucleophiles or reducing agents while other chemical transformations are performed elsewhere on a molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 773101-62-5[1][2][3][4][5][6] |

| Molecular Formula | C₉H₈F₂O₂[1][2][3][4][5][6] |

| Molecular Weight | 186.16 g/mol [1][2][3][4][6] |

| IUPAC Name | This compound[6] |

| Common Synonyms | 1,3-Dioxolane, 2-(3,4-difluorophenyl)-; 3,4-Difluorobenzaldehyde Ethylene acetal[1][2][7] |

| SMILES | C1COC(O1)C2=CC(=C(C=C2)F)F[6] |

| InChI Key | JDIKHNSLOQHKLX-UHFFFAOYSA-N[6][7] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Powder | [5] |

| Boiling Point | 228.1 ± 40.0 °C (Predicted) | [7] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in water | [5] |

| Storage | 2-8°C Refrigerator |[2] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, positioning it as an accessible building block for research and development purposes. It is typically sold as a "research chemical" or "heterocyclic building block" with high purity, often 98% or greater.[1][3] Procurement options range from small laboratory-scale quantities (milligrams to grams) to larger, semi-bulk amounts, facilitating both initial screening and scale-up activities.

Table 3: Representative Commercial Suppliers

| Supplier | Typical Purity | Available Quantities |

|---|---|---|

| CymitQuimica | 98% | 250mg, 1g, 5g |

| Pharmaffiliates | N/A | Inquiry-based |

| Moldb | 98% | Inquiry-based |

| ChemicalBook | N/A | Multiple listed suppliers |

| Allfluoro Pharmaceutical | N/A | Inquiry-based |

| Gujarat Fluorochemicals | Chemical Grade | Bulk (kg) |

| BLDpharm | N/A | Inquiry-based |

This table is non-exhaustive and represents a snapshot of common suppliers. Researchers should verify current stock and pricing directly with vendors.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound is through the acid-catalyzed acetalization of 3,4-difluorobenzaldehyde with ethylene glycol.[8] This reaction is a robust and well-established method for protecting aldehydes.

Rationale and Mechanism